Ethyl 4-{[ethoxy(oxo)acetyl]amino}-3-(4-ethoxy-4-oxobutanoyl)-5-ethylbenzoate
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Overview
Description
Ethyl 4-{[ethoxy(oxo)acetyl]amino}-3-(4-ethoxy-4-oxobutanoyl)-5-ethylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as esters, amides, and ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[ethoxy(oxo)acetyl]amino}-3-(4-ethoxy-4-oxobutanoyl)-5-ethylbenzoate typically involves multi-step organic reactions. One common method involves the esterification of benzoic acid derivatives followed by amide formation and subsequent acylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[ethoxy(oxo)acetyl]amino}-3-(4-ethoxy-4-oxobutanoyl)-5-ethylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can convert ketones and esters into alcohols.
Substitution: This reaction can replace specific functional groups with others, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Ethyl 4-{[ethoxy(oxo)acetyl]amino}-3-(4-ethoxy-4-oxobutanoyl)-5-ethylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-{[ethoxy(oxo)acetyl]amino}-3-(4-ethoxy-4-oxobutanoyl)-5-ethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, thereby modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[(2-{[isopropoxy(oxo)acetyl]amino}ethoxy)carbonyl]amino}benzoate
- Ethyl (3-{[ethoxy(oxo)acetyl]amino}anilino)(oxo)acetate
Uniqueness
Ethyl 4-{[ethoxy(oxo)acetyl]amino}-3-(4-ethoxy-4-oxobutanoyl)-5-ethylbenzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H27NO8 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
ethyl 4-[(2-ethoxy-2-oxoacetyl)amino]-3-(4-ethoxy-4-oxobutanoyl)-5-ethylbenzoate |
InChI |
InChI=1S/C21H27NO8/c1-5-13-11-14(20(26)29-7-3)12-15(16(23)9-10-17(24)28-6-2)18(13)22-19(25)21(27)30-8-4/h11-12H,5-10H2,1-4H3,(H,22,25) |
InChI Key |
BQHPDTHWHPXEPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C(=O)OCC)C(=O)CCC(=O)OCC)NC(=O)C(=O)OCC |
Origin of Product |
United States |
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